Pyrrolo[1,2-b]pyridazine-7-carbonitrile
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Overview
Description
Pyrrolo[1,2-b]pyridazine-7-carbonitrile is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridazine ring, with a cyano group attached at the 7th position. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolo[1,2-b]pyridazine-7-carbonitrile can be synthesized through various methods. One common approach involves the 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids, which are obtained from corresponding esters by alkaline hydrolysis followed by acidification . The structures of the synthesized compounds are confirmed by elemental analyses, IR, 1H-NMR, 13C-NMR, and X-ray diffraction data .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-b]pyridazine-7-carbonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new ring systems.
Substitution Reactions: The presence of the cyano group allows for nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Cycloaddition Reactions: Mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate are common reagents.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the cyano group.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[1,2-b]pyridazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Pyrrolo[1,2-b]pyridazine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as cytotoxic agents, making them candidates for anticancer drug development.
Organic Synthesis: The unique structure of this compound makes it a valuable building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound has been evaluated for its cytotoxicity on plant cells and crustacean animal cells, indicating its potential use in agricultural and environmental studies.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-b]pyridazine-7-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to cytotoxic effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological macromolecules is a key factor in its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds also contain a fused pyrrole ring but differ in the second ring structure, leading to different biological activities.
Pyridazine Derivatives: Compounds such as pyridazine and pyridazinone derivatives share the pyridazine ring but differ in their substituents and overall structure.
Uniqueness
Pyrrolo[1,2-b]pyridazine-7-carbonitrile is unique due to its specific ring fusion and the presence of the cyano group at the 7th position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H5N3 |
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Molecular Weight |
143.15 g/mol |
IUPAC Name |
pyrrolo[1,2-b]pyridazine-7-carbonitrile |
InChI |
InChI=1S/C8H5N3/c9-6-8-4-3-7-2-1-5-10-11(7)8/h1-5H |
InChI Key |
IVTGHHOSNOBQHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(N2N=C1)C#N |
Origin of Product |
United States |
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